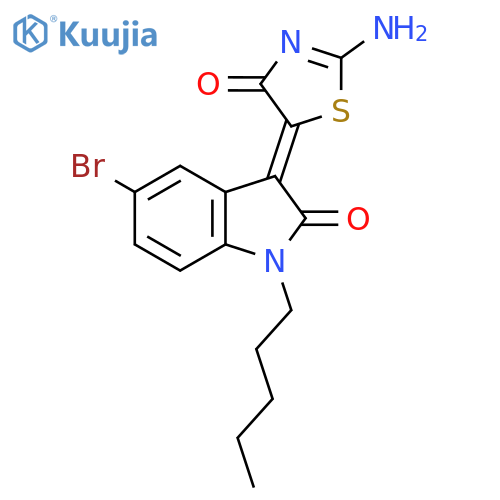

Cas no 865593-01-7 (5-bromo-3-(5Z)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene-1-pentyl-2,3-dihydro-1H-indol-2-one)

5-bromo-3-(5Z)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene-1-pentyl-2,3-dihydro-1H-indol-2-one 化学的及び物理的性質

名前と識別子

-

- 5-bromo-3-(5Z)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene-1-pentyl-2,3-dihydro-1H-indol-2-one

- 865593-01-7

- (5Z)-2-amino-5-(5-bromo-2-oxo-1-pentylindol-3-ylidene)-1,3-thiazol-4-one

- SR-01000012606

- SR-01000012606-1

- AKOS002194389

- F1423-3095

- AB00674351-01

- (Z)-5-(5-bromo-2-oxo-1-pentylindolin-3-ylidene)-2-iminothiazolidin-4-one

-

- インチ: 1S/C16H16BrN3O2S/c1-2-3-4-7-20-11-6-5-9(17)8-10(11)12(15(20)22)13-14(21)19-16(18)23-13/h5-6,8H,2-4,7H2,1H3,(H2,18,19,21)/b13-12-

- InChIKey: FSXAAYBFYZJGFS-SEYXRHQNSA-N

- ほほえんだ: BrC1C=CC2=C(C=1)/C(=C1\C(N=C(N)S\1)=O)/C(N2CCCCC)=O

計算された属性

- せいみつぶんしりょう: 393.01466g/mol

- どういたいしつりょう: 393.01466g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 23

- 回転可能化学結合数: 4

- 複雑さ: 590

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.2

- トポロジー分子極性表面積: 101Ų

5-bromo-3-(5Z)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene-1-pentyl-2,3-dihydro-1H-indol-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1423-3095-2μmol |

5-bromo-3-[(5Z)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene]-1-pentyl-2,3-dihydro-1H-indol-2-one |

865593-01-7 | 90%+ | 2μl |

$57.0 | 2023-05-17 | |

| Life Chemicals | F1423-3095-75mg |

5-bromo-3-[(5Z)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene]-1-pentyl-2,3-dihydro-1H-indol-2-one |

865593-01-7 | 90%+ | 75mg |

$208.0 | 2023-05-17 | |

| Life Chemicals | F1423-3095-15mg |

5-bromo-3-[(5Z)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene]-1-pentyl-2,3-dihydro-1H-indol-2-one |

865593-01-7 | 90%+ | 15mg |

$89.0 | 2023-05-17 | |

| Life Chemicals | F1423-3095-5mg |

5-bromo-3-[(5Z)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene]-1-pentyl-2,3-dihydro-1H-indol-2-one |

865593-01-7 | 90%+ | 5mg |

$69.0 | 2023-05-17 | |

| Life Chemicals | F1423-3095-3mg |

5-bromo-3-[(5Z)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene]-1-pentyl-2,3-dihydro-1H-indol-2-one |

865593-01-7 | 90%+ | 3mg |

$63.0 | 2023-05-17 | |

| Life Chemicals | F1423-3095-20μmol |

5-bromo-3-[(5Z)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene]-1-pentyl-2,3-dihydro-1H-indol-2-one |

865593-01-7 | 90%+ | 20μl |

$79.0 | 2023-05-17 | |

| Life Chemicals | F1423-3095-1mg |

5-bromo-3-[(5Z)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene]-1-pentyl-2,3-dihydro-1H-indol-2-one |

865593-01-7 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F1423-3095-10mg |

5-bromo-3-[(5Z)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene]-1-pentyl-2,3-dihydro-1H-indol-2-one |

865593-01-7 | 90%+ | 10mg |

$79.0 | 2023-05-17 | |

| Life Chemicals | F1423-3095-30mg |

5-bromo-3-[(5Z)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene]-1-pentyl-2,3-dihydro-1H-indol-2-one |

865593-01-7 | 90%+ | 30mg |

$119.0 | 2023-05-17 | |

| Life Chemicals | F1423-3095-5μmol |

5-bromo-3-[(5Z)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene]-1-pentyl-2,3-dihydro-1H-indol-2-one |

865593-01-7 | 90%+ | 5μl |

$63.0 | 2023-05-17 |

5-bromo-3-(5Z)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene-1-pentyl-2,3-dihydro-1H-indol-2-one 関連文献

-

Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503

-

Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904

-

Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076

-

Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389

-

S. Ahmed Chem. Commun., 2009, 6421-6423

-

6. Book reviews

-

Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458

-

9. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114

-

Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575

5-bromo-3-(5Z)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene-1-pentyl-2,3-dihydro-1H-indol-2-oneに関する追加情報

Introduction to 5-bromo-3-(5Z)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene-1-pentyl-2,3-dihydro-1H-indol-2-one (CAS No. 865593-01-7)

5-bromo-3-(5Z)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene-1-pentyl-2,3-dihydro-1H-indol-2-one, identified by its unique Chemical Abstracts Service (CAS) number 865593-01-7, represents a structurally complex and pharmacologically intriguing compound. This molecule belongs to the class of heterocyclic derivatives, combining elements from thiazolidine, indole, and imine functionalities. Its synthesis and potential applications have garnered attention in the field of medicinal chemistry due to its structural features that may confer desirable biological activities.

The core structure of this compound consists of a thiazolidine ring fused with an indolone moiety, linked through a 5Z-imino group. The presence of a bromo substituent on the thiazolidine ring and a pentyl side chain on the indolone component introduces additional layers of chemical diversity. These structural features are not merely academic curiosities but are strategically designed to modulate interactions with biological targets. The imino group, in particular, is known for its ability to participate in hydrogen bonding and salt formation, which can be crucial for drug-receptor binding affinity.

Recent advancements in computational chemistry have enabled more precise predictions of the pharmacokinetic and pharmacodynamic properties of such complex molecules. The bromo substituent, for instance, is often incorporated into drug candidates due to its ability to enhance metabolic stability while simultaneously improving binding interactions with certain biological targets. In the context of this compound, the bromine atom may facilitate interactions with enzymes or receptors that exhibit specific binding affinities for halogenated aromatic systems.

The thiazolidine ring itself is a well-studied scaffold in medicinal chemistry, known for its presence in numerous bioactive molecules, including antibiotics and anticonvulsants. Its stability under physiological conditions makes it an attractive component for drug design. When combined with the indolone moiety, which is prevalent in bioactive natural products and pharmaceuticals, the resulting structure may exhibit dual functionality—interacting with multiple biological pathways or targets simultaneously.

One of the most promising areas of research involving this class of compounds is their potential as kinase inhibitors. Kinases are enzymes that play critical roles in cell signaling pathways, and dysregulation of these pathways is implicated in various diseases, including cancer. The structural features of 5-bromo-3-(5Z)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene-1-pentyl-2,3-dihydro-1H-indol-2-one suggest that it may interact with specific kinase domains by leveraging both hydrophobic interactions and hydrogen bonding networks. Preliminary computational studies have indicated that modifications to the pentyl side chain could further optimize binding affinity for target kinases.

The synthesis of this compound presents unique challenges due to its intricate framework. Traditional synthetic routes often involve multi-step sequences that require careful control over reaction conditions to avoid unwanted side products. Advances in catalytic methods have recently enabled more efficient pathways to construct such complex heterocycles. For example, transition-metal-catalyzed cross-coupling reactions can be employed to form key carbon-carbon bonds with high selectivity. Additionally, organocatalysis has emerged as a powerful tool for constructing functionalized rings under mild conditions.

In vitro studies have begun to explore the biological activity of derivatives similar to 5-bromo-3-(5Z)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene-1-pentyl-2,3-dihydro-1H-indol-2-one. Initial assays have shown potential inhibitory effects on certain enzyme families, including proteases and phosphodiesterases. These findings are particularly exciting given the therapeutic importance of enzyme inhibition in treating conditions such as inflammation and neurodegeneration. The imino group, for example, has been identified as a key pharmacophore in several enzyme inhibitors due to its ability to engage in specific hydrogen bonding interactions.

The role of stereochemistry cannot be overstated when designing bioactive molecules like this one. The (5Z) configuration at the imino double bond specifies a particular spatial arrangement of atoms that may critically influence biological activity. Stereoisomers often exhibit vastly different pharmacological profiles despite having identical connectivity; thus, controlling stereochemistry during synthesis is paramount for achieving desired effects. Modern synthetic methodologies now allow for precise control over stereocenters through asymmetric catalysis or chiral auxiliaries.

The future direction of research on this compound will likely involve both computational modeling and experimental validation. By integrating machine learning algorithms with experimental data sets from high-throughput screening assays, 5-bromo - 3-( 5 Z ) - 2 - imino - 4 - oxo - 1 , 3 - thiazolidin - 5 - ylidene - 1 - pentyl - 2 , 3 - dihydro - 1 H - indol - 2 - one and its derivatives could be rapidly optimized for improved potency and selectivity against target enzymes or receptors. Additionally, structure-based drug design approaches will continue to refine our understanding of how subtle changes in molecular structure correlate with biological activity.

The broader implications of discoveries involving such compounds extend beyond individual drug candidates; they contribute to our fundamental understanding of molecular recognition processes at the atomic level. As our knowledge base grows, more sophisticated libraries like those centered around 865593 -01 -7 will emerge as valuable tools for therapeutic discovery, addressing unmet medical needs across diverse disease areas including oncology, neurology, and infectious diseases where novel treatments are urgently required.

865593-01-7 (5-bromo-3-(5Z)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene-1-pentyl-2,3-dihydro-1H-indol-2-one) 関連製品

- 2680695-81-0((1r,3s)-3-Hydroxy-3-methyl-1-{[(prop-2-en-1-yloxy)carbonyl]amino}cyclobutane-1-carboxylic acid)

- 89830-71-7(4-Pyridinecarboximidic acid,Hydrazide)

- 2172601-07-7(9-(2,2-dimethylpropyl)-2,2-bis(fluoromethyl)-5-oxa-8-azaspiro3.5nonane)

- 88964-99-2(6-chloro-2-(4-chlorophenyl)imidazo1,2-apyridine)

- 59448-25-8((2,2'-Bipyridine)diiodonickel)

- 160648-06-6(3-4-(2-Oxopyrrolidin-1-yl)phenylprop-2-enoic Acid)

- 850910-65-5(4-benzyl(ethyl)sulfamoyl-N-(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide)

- 682803-15-2(3-Amino-2-(3,4-dichlorobenzyl)propanoic acid)

- 2137752-17-9(Benzaldehyde, 4-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]-)

- 866725-93-1(3-(benzenesulfonyl)-1-(3-chlorophenyl)methyl-6-ethoxy-1,4-dihydroquinolin-4-one)